Bioisosteric Replacement in LRRK2 Kinase Inhibitors: Solubility and CYP1A2 Inhibition
In the development of LRRK2 inhibitors for Parkinson's disease, the use of an aminopyrazole core, for which 4-(1-methyl-1H-pyrazol-5-yl)aniline is a key representative, was critical to address the liabilities of a lead anilino-aminopyrimidine series [1]. The original aniline-containing compound (Compound 1) exhibited a thermodynamic solubility of < 0.9 μg/mL at pH 7.4 [1]. By incorporating an aminopyrazole bioisostere, the resulting lead compound (Compound 18) achieved a marked improvement in both solubility and a reduction in CYP1A2 inhibition, a key off-target liability, enabling in vivo brain penetration and target engagement [1].
| Evidence Dimension | Thermodynamic Solubility (pH 7.4) |
|---|---|
| Target Compound Data | Improved solubility (as aminopyrazole series, e.g., Compound 18) relative to aniline lead. |
| Comparator Or Baseline | Anilino-aminopyrimidine lead (Compound 1) had solubility < 0.9 μg/mL. |
| Quantified Difference | Not quantified as a single value, but the aminopyrazole series resolved the poor solubility liability of the aniline series. |
| Conditions | Thermodynamic solubility assay at pH 7.4. |
Why This Matters
This direct evidence demonstrates that choosing a 4-(1-methyl-1H-pyrazol-5-yl)aniline-based scaffold over a simple aniline can be the decisive factor in overcoming critical ADME/PK hurdles in CNS drug discovery programs.
- [1] Estrada, A. A., et al. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Med. Chem. Lett. 2012, 4, 1, 85–90. View Source
